2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride
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Overview
Description
2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dimethylamino group, a trifluoromethyl-substituted phenyl ring, and an acetic acid moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)benzaldehyde with dimethylamine to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Acylation: The amine is subsequently acylated with chloroacetic acid to form the final product, 2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid.
Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions and product stability.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride involves its interaction with molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors or enzymes, modulating their activity.
Alter Cellular Processes: Influence cellular signaling pathways, gene expression, or metabolic processes.
Exert Biological Effects: Produce physiological or pharmacological effects through its molecular interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-2-phenylacetic acid hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Dimethylamino)-2-[4-methylphenyl]acetic acid hydrochloride: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects
Properties
IUPAC Name |
2-(dimethylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-15(2)9(10(16)17)7-3-5-8(6-4-7)11(12,13)14;/h3-6,9H,1-2H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUHGJPGCMHVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=C(C=C1)C(F)(F)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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